- Gold nanoparticles supported on mesostructured oxides for the enhanced catalytic reduction of 4-nitrophenol in waterCatalysis Today, 2022, 388, 388-389,
Cas no 93246-53-8 (3-fluoro-4-(morpholin-4-yl)aniline)

93246-53-8 structure
Product Name:3-fluoro-4-(morpholin-4-yl)aniline
CAS No:93246-53-8
Molecular Formula:C10H13FN2O
Molecular Weight:196.221425771713
MDL:MFCD02571270
CID:61613
PubChem ID:160871197
3-fluoro-4-(morpholin-4-yl)aniline Properties
Names and Identifiers
-
- 3-Fluoro-4-morpholinoaniline
- Linezolid intermediate
- 3-Fluoro-4-(4-morpholinyl) Benzenamine
- 3-Fluoro-4-(4-morpholinyl)aniline
- 3-FLUORO-4-(4-MORPHOLINYL)-BENZEAMINE
- 3-fluoro-4-morpholin-4-ylaniline
- 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE
- 3-fluoro-4-morpholinobenzenamine
- 4-(2-Fluoro-4-aminophenyl)morpholine
- 3-Fluoro-4-(4-morpholinyl)benzenamine (ACI)
- 3-Fluoro-4-(morpholin-4-yl)phenylamine
- 3-Fluoro-4-(morpholine-4-yl)benzenamine
- 3-Fluoro-4-morpholinylaniline
- 4-(Morpholin-4-yl)-3-fluoroaniline
- N-(4-Amino-2-fluorophenyl)morpholine
- 3-fluoro-4-(morpholin-4-yl)aniline
- BP-13092
- 3-fluoro4-morpholinylaniline
- 3-fluoro-4-(4-morpholinyl)aniline
- AC-3076
- SY003773
- A13946
- 3-fluoro-4-morpholin-4-ylphenylamine
- 3-fluoro-4-(4-morpholinyl)benzenamine
- F0849
- STK346601
- 3-fluoro-4-morpholino-aniline
- 3-fluoro-4-morpholinyl-aniline
- 3-luoro-4-morpholin-4-ylaniline
- Oprea1_094439
- BENZENAMINE, 3-FLUORO-4-(4-MORPHOLINYL)-
- MFCD02571270
- [3-Fluoro-4-(4-morpholinyl)phenyl]amine
- ALBB-012803
- FQGIBHQUVCGEAC-UHFFFAOYSA-N
- 3-fluoro-4-morpholinoaniline
- Z274553238
- 3-Fluoro-4-morpholin-4-yl-phenylamine
- n-(4-amino-2-fluorophenyl)morpholine
- 3-Fluoro-4-(4-morpholinyl)aniline, AldrichCPR
- DB-294269
- DTXCID40314370
- DTXSID40363323
- SCHEMBL209737
- J-512500
- CS-D1063
- PB29205
- 3-Fluoro-4-morpholin-aniline
- 7R-1199
- UNII-S59MCD5UHX
- EN300-67519
- CHEBI:182776
- (3-fluoro-4-morpholin-4-ylphenyl)amine
- 93246-53-8
- S59MCD5UHX
- 3-fluoro-4-morpholine-anline
- 3-fluoro-4-morpholin-4-yl aniline
- AKOS000103081
- 3-fluoro-4-morpholinyl aniline
- BCP08803
-
- MDL: MFCD02571270
- InChIKey: FQGIBHQUVCGEAC-UHFFFAOYSA-N
- Inchi: 1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
- SMILES: FC1C(N2CCOCC2)=CC=C(N)C=1
Computed Properties
- Exact Mass: 196.10100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 1
- Monoisotopic Mass: 196.101
- Heavy Atom Count: 14
- Complexity: 185
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.1
- Topological Polar Surface Area: 38.5A^2
Experimental Properties
- LogP: 1.89070
- PSA: 38.49000
- Refractive Index: 1.57
- Boiling Point: 364.9°C at 760 mmHg
- Melting Point: 121.0 to 125.0 deg-C
- Flash Point: 174.5℃
- Color/Form: White to Yellow Solid
- Density: 1.232
3-fluoro-4-(morpholin-4-yl)aniline Security Information
-
Symbol:
- Safety Instruction: H302+H312+H332,H315, H319
- Hazard Statement: H302+H312+H332,H315, H319
- Warning Statement: P261,P264,P270,P271,P280,P301+P312+P330,P302+P350,P304+P340+P312,P305+P351+P338
- Prompt:warning
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Signal Word:warning
- HazardClass:IRRITANT
3-fluoro-4-(morpholin-4-yl)aniline Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-fluoro-4-(morpholin-4-yl)aniline Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00345Z-5g |
3-Fluoro-4-morpholinoaniline |
93246-53-8 | 98% | 5g |
$4.00 | 2025-02-19 | |
A2B Chem LLC | AB44567-5g |
3-Fluoro-4-morpholin-4-yl-phenylamine |
93246-53-8 | 98% | 5g |
$4.00 | 2024-07-18 | |
Aaron | AR0034EB-1g |
3-Fluoro-4-morpholinoaniline |
93246-53-8 | 97% | 1g |
$3.00 | 2025-01-21 | |
Alichem | A449036745-500g |
3-Fluoro-4-morpholinoaniline |
93246-53-8 | 98% | 500g |
$248.56 | 2023-08-31 | |
Ambeed | A108435-5g |
3-Fluoro-4-morpholinoaniline |
93246-53-8 | 98% | 5g |
$5.0 | 2025-02-27 | |
Apollo Scientific | PC911386-100g |
3-Fluoro-4-morpholinoaniline |
93246-53-8 | 98+% | 100g |
£43.00 | 2025-02-22 | |
Crysdot LLC | CD11010727-500g |
3-Fluoro-4-morpholinoaniline |
93246-53-8 | 98% | 500g |
$245 | 2024-07-19 | |
Enamine | EN300-67519-0.05g |
3-fluoro-4-(morpholin-4-yl)aniline |
93246-53-8 | 95% | 0.05g |
$19.0 | 2023-06-14 | |
eNovation Chemicals LLC | D481376-1kg |
3-fluoro-4-morpholinobenzenamine |
93246-53-8 | 97% | 1kg |
$345 | 2022-10-16 | |
TRC | F595895-1g |
3-Fluoro-4-(4-morpholinyl) Benzenamine |
93246-53-8 | 1g |
$ 59.00 | 2023-09-07 |
3-fluoro-4-(morpholin-4-yl)aniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Gold Solvents: Water ; 60 min, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; rt
1.2 Reagents: Sodium borohydride Solvents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Reference
- Highlights of the Structure-Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir (ABT-530)Journal of Medicinal Chemistry, 2018, 61(9), 4052-4066,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Silica Solvents: Ethanol , Water ; 2 h, rt
Reference
- Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuranGreen Chemistry, 2011, 13(8), 1986-1989,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, 1 atm, rt
Reference
- Preparation of piperidinylamides as glycine transporter inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, 1 atm, rt
Reference
- Preparation of N-morpholinylphenyl-N-(piperidinylmethyl)acetamide derivatives and related compounds as GlyT1 transporter inhibitors for the treatment of mental disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
Reference
- Preparation of N-morpholinylphenyl-N-(piperidinylmethyl)propenamide derivatives and related compounds as GlyT1 transporter inhibitors for the treatment of neurological and neuropsychiatric disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; rt
Reference
- Preparation of 4-(imidazol-5-yl)-2-anilinopyrimidines as agents for the inhibition of cell proliferation, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
Reference
- Preparation of (morpholinyl)phenyl azabicyclooctyl ureas as GlyT1 transporter inhibitors for treating neurological disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
Reference
- Preparation of (piperidinyl)(morpholinyl)phenyl ureas as GlyT1 transporter inhibitors for treating neurological disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 1 h, rt
Reference
- Synthesis of dihydrooxazole analogues derived from linezolidTetrahedron, 2003, 59(19), 3403-3407,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium carbonate , Sodium borohydride Catalysts: Palladium , 2954730-92-6 Solvents: Methanol , Water ; 5 min, 450 - 500 psi, rt
Reference
- Continuous Ligand-Free Catalysis Using a Hybrid Polymer Network SupportJACS Au, 2023, 3(8), 2226-2236,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium carbonate , Sodium borohydride Catalysts: Palladium , 2866309-20-6 Solvents: Methanol , Water ; rt
Reference
- Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported CatalystACS Sustainable Chemistry & Engineering, 2022, 10(48), 15987-15998,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Reference
- New method for preparation of linezolid, China, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Reference
- New synthetic method of linezolidZhongguo Yaowu Huaxue Zazhi, 2010, 20(4), 287-289,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
Reference
- Preparation of piperazine(thio)carboxamides as inhibitors of hematopoietic prostaglandin D synthase, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Iron(II) acetylacetonate , 3,7-Bis[2-(diphenylphosphino)ethyl]octahydro-1,5-diphenyl-1,5,3,7-diazadiphospho… Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Isopropanol ; 48 h, 30 atm, 100 °C
1.2 Reagents: Hydrogen Solvents: Isopropanol ; 48 h, 30 atm, 100 °C
Reference
- Homogenous Iron-Catalysed hydrogenation of polar substrates with precise chemoselectivityJournal of Catalysis, 2023, 417, 109-115,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (lignin residue-derived carbon-supported) Solvents: Tetrahydrofuran , Water ; 24 h, 35 bar, 120 °C
Reference
- Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic AldehydesACS Omega, 2022, 7(23), 19804-19815,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 30 s, 0.5 MPa, 80 °C
Reference
- Method for synthesizing 3-fluoro-4-(4-morpholinyl)aniline by using microchannel reactor, China, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, 30 psi, rt
Reference
- Synthesis, characterization and biological evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-supstituted phenoxypropanamide derivativesInternational Journal of Pharma and Bio Sciences, 2015, 6(4), 340-348,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ; rt → reflux; 4 h, reflux; reflux → rt
Reference
- Synthesis of linezolidJingxi Huagong, 2013, 30(8), 920-924,
3-fluoro-4-(morpholin-4-yl)aniline Raw materials
3-fluoro-4-(morpholin-4-yl)aniline Preparation Products
3-fluoro-4-(morpholin-4-yl)aniline Suppliers
atkchemica
Gold Member
(CAS:93246-53-8)3-fluoro-4-(morpholin-4-yl)aniline
Order Number:CL11164
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:31
Price($):discuss personally
3-fluoro-4-(morpholin-4-yl)aniline Related Literature
-
Vishakha Goyal,Naina Sarki,Mukesh Kumar Poddar,Anand Narani,Deependra Tripathi,Anjan Ray,Kishore Natte New J. Chem. 2021 45 14687
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Suzhou Senfeida Chemical Co., Ltd
(CAS:93246-53-8)3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE

Purity:99.9%
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Amadis Chemical Company Limited
(CAS:93246-53-8)3-fluoro-4-(morpholin-4-yl)aniline

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